2-(2,4-Diaminophenyl)acetic acid
Overview
Description
2-(2,4-Diaminophenyl)acetic acid is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of two amino groups attached to a benzene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diaminophenyl)acetic acid typically involves the reaction of 2,4-diaminobenzene with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the benzene ring attack the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diaminophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2,4-dinitrophenyl)acetic acid.
Reduction: Formation of 2-(2,4-diaminophenyl)ethanol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-(2,4-Diaminophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Diaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Diaminophenyl)acetic acid
- 2-(2,4-Diaminophenyl)ethanol
- 2-(2,4-Dinitrophenyl)acetic acid
Uniqueness
2-(2,4-Diaminophenyl)acetic acid is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-diaminophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,9-10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZHJGIOIIUHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280360 | |
Record name | 2-(2,4-diaminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79637-84-6 | |
Record name | 79637-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-diaminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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